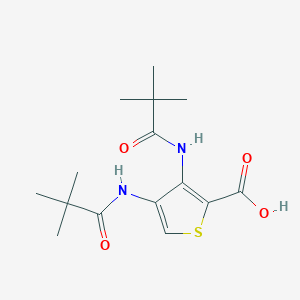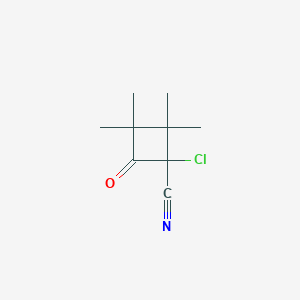
1-Chloro-2,2,3,3-tetramethyl-4-oxocyclobutane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2,2,3,3-tetramethyl-4-oxocyclobutane-1-carbonitrile is an organic compound characterized by its unique cyclobutane ring structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2,2,3,3-tetramethyl-4-oxocyclobutane-1-carbonitrile typically involves the chlorination of a precursor compound, such as 2,2,3,3-tetramethyl-4-oxocyclobutane-1-carbonitrile. This reaction is carried out under controlled conditions, often using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an inert solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
化学反应分析
Types of Reactions
1-Chloro-2,2,3,3-tetramethyl-4-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂R).
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) can oxidize the compound to form carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids or ketones.
科学研究应用
1-Chloro-2,2,3,3-tetramethyl-4-oxocyclobutane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Chloro-2,2,3,3-tetramethyl-4-oxocyclobutane-1-carbonitrile involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological or chemical activities. The cyclobutane ring structure provides stability and influences the reactivity of the compound.
相似化合物的比较
Similar Compounds
- 1-Bromo-2,2,3,3-tetramethyl-4-oxocyclobutane-1-carbonitrile
- 1-Iodo-2,2,3,3-tetramethyl-4-oxocyclobutane-1-carbonitrile
- 2,2,3,3-Tetramethyl-4-oxocyclobutane-1-carbonitrile
Uniqueness
1-Chloro-2,2,3,3-tetramethyl-4-oxocyclobutane-1-carbonitrile is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its bromine and iodine analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
属性
CAS 编号 |
89937-17-7 |
|---|---|
分子式 |
C9H12ClNO |
分子量 |
185.65 g/mol |
IUPAC 名称 |
1-chloro-2,2,3,3-tetramethyl-4-oxocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)6(12)9(10,5-11)8(7,3)4/h1-4H3 |
InChI 键 |
BOAUYHJBWVUGPW-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)C(C1(C)C)(C#N)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


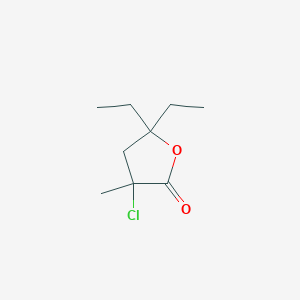
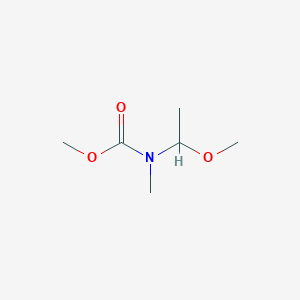



![6-Oxo-5-phenyl-6lambda~5~-pyrido[2,3-d]pyridazine](/img/structure/B14394594.png)


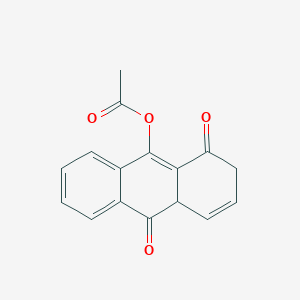
![{[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14394629.png)
![2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14394633.png)

![1-Ethenyl-6,6,8-trimethylspiro[2.5]oct-7-en-4-one](/img/structure/B14394642.png)
